4-Fluoro-3-phenylbenzoic acid

説明

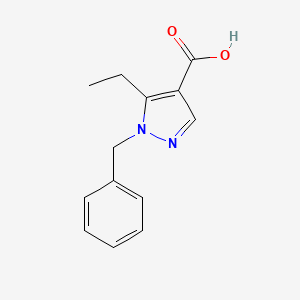

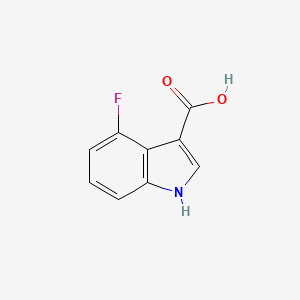

4-Fluoro-3-phenylbenzoic acid is an aromatic ether . It has a molecular formula of C13H9FO2 .

Synthesis Analysis

A series of hydrazide hydrazones of 4-fluorobenzoic acid hydrazide were prepared and evaluated as potential antimicrobial agents . The reaction progress was checked using pre-coated silica gel aluminium packed thin layer plates with ethyl acetate & n-hexane serving as the mobile phase .Molecular Structure Analysis

The molecular weight of 4-Fluoro-3-phenylbenzoic acid is 216.21 g/mol . The InChI representation isInChI=1S/C13H9FO2/c14-12-7-6-10 (13 (15)16)8-11 (12)9-4-2-1-3-5-9/h1-8H, (H,15,16) . The Canonical SMILES representation is C1=CC=C (C=C1)C2=C (C=CC (=C2)C (=O)O)F . Physical And Chemical Properties Analysis

The average mass of 4-Fluoro-3-phenylbenzoic acid is 232.207 Da . The density is approximately 1.3±0.1 g/cm^3 . The boiling point is 351.1±32.0 °C at 760 mmHg .科学的研究の応用

Fluorescent Probes in Biomedical Research

4-Fluoro-3-phenylbenzoic acid: can be utilized in the design and synthesis of fluorescent probes. These probes are pivotal in biomedical research for detecting biomolecules or molecular activities within cells through fluorescence signals . The compound’s structure allows for the introduction of targeting groups that increase the affinity between the probes and specific biomolecules, enhancing the sensitivity and selectivity of detection.

Environmental Analysis

This compound serves as a standard in environmental analysis, particularly in the study of pesticides, herbicides, and their metabolites . Its stability and defined chemical properties make it an excellent reference for identifying and quantifying environmental contaminants.

High-Pressure Raman Spectroscopy

In materials science, 4-Fluoro-3-phenylbenzoic acid derivatives are studied under high pressure using Raman spectroscopy. This technique helps in understanding the influence of weak, non-bonded interactions in crystalline phases, which is crucial for co-crystal engineering and pharmaceutical applications .

Fluorescence Microscopy

The compound’s derivatives are significant in the development of fluorescence microscopy techniques. These techniques are extensively used in biological research to visualize and resolve samples at different length scales, contributing immensely to fields like cell biology and molecular biology .

Pharmaceutical Co-Crystal Engineering

4-Fluoro-3-phenylbenzoic acid: is employed in the creation of co-crystals, which are used to enhance the physical properties of pharmaceuticals. This includes improving solubility, stability, and bioavailability of active pharmaceutical ingredients .

Synthesis of Bioactive Compounds

Researchers use 4-Fluoro-3-phenylbenzoic acid as a starting material for synthesizing new derivatives that act as bioactive compounds. These derivatives can have various applications, including therapeutic agents and diagnostic tools .

Food Safety Monitoring

Derivatives of 4-Fluoro-3-phenylbenzoic acid can be applied in the development of probes for food safety monitoring. They help in detecting contaminants and ensuring the quality and safety of food products .

Sensory and Functional Properties in Foods

Phenolic acids, including derivatives of 4-Fluoro-3-phenylbenzoic acid , contribute to the sensory and functional properties of plant-based foods. They are important for both nutritional value and taste enhancement .

特性

IUPAC Name |

4-fluoro-3-phenylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO2/c14-12-7-6-10(13(15)16)8-11(12)9-4-2-1-3-5-9/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVXQPJLZRIHSJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10651805 | |

| Record name | 6-Fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-3-phenylbenzoic acid | |

CAS RN |

1082484-37-4 | |

| Record name | 6-Fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(Pentyloxy)benzyl]-1-ethanamine](/img/structure/B1437592.png)

![N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2-isobutoxyaniline](/img/structure/B1437593.png)

![3-Isobutoxy-N-[4-(2-methoxyethoxy)benzyl]aniline](/img/structure/B1437594.png)

![[1-(Thiomorpholin-4-yl)cyclohexyl]methanamine](/img/structure/B1437607.png)

![5-bromo-1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B1437609.png)